4-(2-Aminopropyl)-3-methylaniline
Description
4-(2-Aminopropyl)-3-methylaniline is an aromatic amine derivative featuring a benzene ring substituted with a 3-methyl group and a 2-aminopropyl chain at the para position. The 2-aminopropyl group introduces a primary amine, which may enhance reactivity in further functionalization, while the methyl group influences steric and electronic properties .
Properties
CAS No. |
84257-60-3 |
|---|---|
Molecular Formula |
C10H16N2 |
Molecular Weight |
164.25 g/mol |
IUPAC Name |
4-(2-aminopropyl)-3-methylaniline |
InChI |
InChI=1S/C10H16N2/c1-7-5-10(12)4-3-9(7)6-8(2)11/h3-5,8H,6,11-12H2,1-2H3 |
InChI Key |
KDOZUWUXDPNQMH-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)N)CC(C)N |
Canonical SMILES |
CC1=C(C=CC(=C1)N)CC(C)N |
Other CAS No. |
84257-54-5 |
Synonyms |
4-amino-2,alpha-dimethylethylphenethylamine 4-amino-2,alpha-dimethylethylphenethylamine, (+-)-isomer 4-amino-2,alpha-dimethylethylphenethylamine, (R)-isomer FLA 668 (+) FLA-668 (+) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features and Substituent Analysis
Key structural analogs and their substituents are compared below:
Key Observations :
- Substituent Diversity: The 2-aminopropyl group in the main compound contrasts with bulky diisopropyl (), sulfonated alkyl (), or halogenated phenoxy groups ().
- Electronic Effects: Electron-donating groups (e.g., methyl) increase aromatic ring reactivity, while electron-withdrawing groups (e.g., chlorophenoxy) reduce it.
Physicochemical Properties
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